
4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline
Overview
Description
4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline is a complex organic compound that features a dihydroisoquinoline core with methoxy groups at the 6 and 7 positions, an ethyl linker, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline typically involves multiple steps:
Formation of the Dihydroisoquinoline Core: The initial step involves the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline.
Alkylation: The dihydroisoquinoline is then alkylated using an appropriate alkyl halide to introduce the ethyl linker.
Coupling with Aniline: The final step involves coupling the alkylated dihydroisoquinoline with aniline under conditions that facilitate the formation of the desired product, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can be used to modify the dihydroisoquinoline core, potentially leading to tetrahydroisoquinoline derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
a. Antitumor Activity
Recent studies have indicated that derivatives of isoquinoline, including 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline, exhibit significant antitumor properties. For instance, compounds with isoquinoline structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression .
b. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Isoquinolines are known to interact with neurotransmitter systems and may offer protective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that these compounds can modulate dopaminergic and cholinergic pathways, potentially leading to therapeutic applications in neurodegeneration .
c. Antidepressant Properties
There is emerging evidence supporting the antidepressant-like effects of isoquinoline derivatives. The modulation of serotonin and norepinephrine levels by these compounds may provide a basis for developing new antidepressant medications. Studies have shown that certain derivatives can enhance mood and alleviate symptoms associated with depression .
Material Science
a. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs). Research indicates that compounds with similar structures can serve as effective hole transport materials due to their favorable charge transport properties .
b. Photovoltaic Applications
In the field of photovoltaics, isoquinoline derivatives are being explored for their potential as organic semiconductors. Their ability to absorb light and convert it into electrical energy positions them as promising materials for enhancing the efficiency of solar cells .
Organic Synthesis
a. Synthesis of Complex Molecules
this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows for further functionalization, making it useful in the development of new pharmaceuticals and agrochemicals .
b. Ligand Development in Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes are valuable in catalysis and materials science applications due to their unique properties and reactivity profiles .
Case Studies
Mechanism of Action
The mechanism by which 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the dihydroisoquinoline core play crucial roles in binding interactions and overall molecular stability.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Similar in structure but with a methyl group instead of an ethyl linker.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the aniline moiety, making it less versatile in functionalization.
Uniqueness
4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline is unique due to its combination of a dihydroisoquinoline core, methoxy groups, and an aniline moiety, which together provide a versatile scaffold for further chemical modifications and potential biological activity.
Biological Activity
The compound 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline is a complex organic molecule that belongs to the isoquinoline family. Its unique structure, characterized by the presence of methoxy groups and an ethyl chain, suggests a potential for diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C15H20N2O2
- Molecular Weight : 252.34 g/mol
- CAS Number : 160446-15-1
The compound features:
- An isoquinoline core with two methoxy substituents at positions 6 and 7.
- An ethyl linkage to an aniline group, which may enhance its interaction with biological targets.
Biological Activity Overview
Compounds with isoquinoline structures are known for their wide-ranging biological activities, including:
- Antitumor Activity : Isoquinoline derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Some isoquinoline compounds demonstrate neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Antimicrobial Properties : Certain derivatives have been reported to possess antimicrobial activity against various pathogens.
Antitumor Activity
A study evaluated the antitumor effects of several isoquinoline derivatives, including those structurally related to this compound. The results indicated that these compounds could inhibit cell proliferation in human cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .
Neuroprotective Effects
Research has shown that isoquinoline derivatives can protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies demonstrated that compounds similar to this compound could significantly reduce neuronal cell death in models of Alzheimer's disease .
Antimicrobial Properties
A series of experiments assessed the antimicrobial efficacy of various isoquinoline derivatives against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 25–100 µg/mL .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
6,7-Dimethoxy-3,4-dihydroisoquinoline | Dihydroisoquinoline core with methoxy groups | Antitumor activity |
1-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)ethyl]pyrrolidin-2-one | Isoquinoline core linked to a pyrrolidine | Neuroprotective effects |
3-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one | Contains quinazoline and isoquinoline moieties | Antimicrobial properties |
The biological activities of this compound may be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : Studies suggest that isoquinoline derivatives can inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Neurotransmitter Systems : Some research indicates that these compounds may influence neurotransmitter levels and receptor activity in the brain.
Properties
IUPAC Name |
4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-11-15-8-10-21(13-16(15)12-19(18)23-2)9-7-14-3-5-17(20)6-4-14/h3-6,11-12H,7-10,13,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOOLMGPMIHRFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434665 | |
Record name | 4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82925-02-8 | |
Record name | 4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82925-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(3,4-Dihydro-6,7-Dimethoxy-2(1H)-Isoquinolinyl) Ethyl]-Benzamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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